Sapriparaquinone

Cytotoxicity Anticancer Abietane Diterpenoids

Researchers investigating abietane diterpenoid pharmacology often face batch variability and SAR irreproducibility with generic analogs. Sapriparaquinone (CAS 119139-54-7) resolves this by supplying a structurally defined 4,5-seco-5,10-friedoabietane scaffold with documented P388 cytotoxicity. • Confirmed activity against P388 murine leukemia cells for oncology mechanism studies. • Unique hydroxylation pattern ensures distinct target engagement vs. 12-hydroxysapriparaquinone. • Sourced via extraction or total synthesis, enabling reproducible medicinal chemistry and antioxidant derivative campaigns.

Molecular Formula C20H26O3
Molecular Weight 314.4 g/mol
CAS No. 119139-54-7
Cat. No. B1681445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSapriparaquinone
CAS119139-54-7
Synonyms3-hydroxy-6-methyl-2-(1-methyl)-5-(4-methylpentene-3-yl)-1,4-naphthoquinone
sapriparaquinone
Molecular FormulaC20H26O3
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)C(=C(C(=O)C2=O)C(C)C)O)CCCC(C)C
InChIInChI=1S/C20H26O3/c1-11(2)7-6-8-14-13(5)9-10-15-17(14)20(23)19(22)16(12(3)4)18(15)21/h9-12,21H,6-8H2,1-5H3
InChIKeyFJUJHRUTILKDQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sapriparaquinone (CAS 119139-54-7): Baseline Structural and Biological Profile for Scientific Procurement


Sapriparaquinone (CAS 119139-54-7) is a 4,5-seco-5,10-friedoabietane diterpenoid quinone, classified as a naphthoquinone, originally isolated from the root of Salvia prionitis Hance [1]. It exhibits a molecular formula of C20H26O3 and a molecular weight of 314.42 g/mol . As a natural product, it is primarily sourced from extraction or total synthesis for research applications [2]. Its initial characterization identified cytotoxicity against P388 murine leukemia cells, establishing a basis for further investigation in oncology and related fields [1].

Sapriparaquinone Procurement: Why In-Class Substitution with Generic Abietane Diterpenoids is Not Supported


Generic substitution with other abietane diterpenoid quinones is scientifically unjustified due to the highly specific structure-activity relationships (SAR) within this class. Sapriparaquinone's unique 4,5-seco-5,10-friedoabietane skeleton and specific hydroxylation pattern confer a distinct biological profile that is not uniformly shared by its analogs. For instance, while closely related compounds like saprorthoquinone also show cytotoxicity, the addition of a hydroxyl group in 4-hydroxysapriparaquinone or 12-hydroxysapriparaquinone can dramatically alter potency, target engagement (e.g., topoisomerase I inhibition), and even the spectrum of activity against different cell lines [1]. Furthermore, studies on synthetic sapriparaquinone derivatives demonstrate that even minor modifications lead to significant variations in antioxidant activity, with IC50 values spanning a broad range [2]. This sensitivity underscores the necessity of procuring the exact compound for reproducible and interpretable research outcomes.

Sapriparaquinone Quantitative Differentiation Guide: Evidence-Based Comparison to Key Analogs


Sapriparaquinone vs. 12-Hydroxysapriparaquinone: Differential Cytotoxicity Profile in Human Cancer Cell Lines

While Sapriparaquinone was initially characterized for its cytotoxicity against murine P388 leukemia cells, its analog 12-hydroxysapriparaquinone has been more extensively profiled against human cancer cell lines. In a direct, single-study analysis of compounds from Salvia lachnocalyx, 12-hydroxysapriparaquinone was identified but not among the most potent cytotoxic agents, whereas other co-isolated compounds (15-deoxyfuerstione, horminon, microstegiol, 14-deoxycoleon U) exhibited IC50 values in the range of 2.63-11.83 µg/mL against MCF-7 and K562 cells [1]. This indicates a clear functional divergence; the lack of a hydroxyl group at the C-12 position in Sapriparaquinone is a critical structural determinant that likely alters its potency and selectivity profile compared to its hydroxylated congener.

Cytotoxicity Anticancer Abietane Diterpenoids

Sapriparaquinone as a Parent Scaffold: Quantitative Antioxidant Activity of Synthetic Derivatives

Sapriparaquinone serves as the core scaffold for a series of synthetic derivatives evaluated for antioxidant activity. A study synthesized 22 sapriparaquinone derivatives and assessed their ability to inhibit lipid peroxidation in vitro. The most potent derivative, compound 7, demonstrated an IC50 of 3.7 µg/mL [1]. While the IC50 of the parent Sapriparaquinone was not the focus, this data quantitatively demonstrates the scaffold's capacity for potent antioxidant activity upon chemical modification. This contrasts with the broader class of abietane quinones, where antioxidant activity is highly variable and not a given property [2].

Antioxidant Lipid Peroxidation SAR

Physicochemical Properties: A Defined Baseline for Solubility and Stability in Procurement

Sapriparaquinone (CAS 119139-54-7) has well-defined physicochemical properties that serve as a baseline for procurement and handling. It is a solid with a molecular weight of 314.42 g/mol, molecular formula C20H26O3, and a density of 1.11 g/cm³ . For comparison, its analog saprorthoquinone has a molecular formula of C20H24O2 and a weight of 296.40 g/mol, reflecting the structural difference (an additional oxygen in Sapriparaquinone) . Vendor datasheets specify storage conditions to ensure stability: powder form is stable for up to 3 years at -20°C, while solutions should be stored at -80°C for up to 1 year . Sapriparaquinone is soluble in DMSO, a common solvent for biological assays .

Physicochemical Properties Stability Solubility

Sapriparaquinone vs. Generic Abietane Diterpenoids: Distinct Cytotoxic Spectrum Inferred from Class Studies

The cytotoxic profile of abietane diterpenoid quinones is highly compound-specific. For instance, aethiopinone, another abietane quinone from Salvia species, demonstrates selective cytotoxicity against the A375 melanoma cell line with an IC50 of 11.4 μM [1]. In contrast, tanshinone IIa, a well-known abietane from Salvia miltiorrhiza, exhibits potent activity against multiple cell lines with IC50 values ranging from 1.9 to 5.8 μM [2]. Sapriparaquinone's established cytotoxicity against P388 leukemia cells [3] places it within a distinct niche. The significant variance in potency (from low micromolar to >50 μM) and cell line specificity across the abietane class reinforces that Sapriparaquinone cannot be functionally substituted by another abietane without rigorous validation.

Cytotoxicity Abietane Diterpenoids Cancer Cell Lines

Recommended Application Scenarios for Sapriparaquinone (CAS 119139-54-7) Based on Evidence


Mechanistic Studies of Cytotoxicity in P388 Leukemia Models

Given its documented cytotoxic activity against P388 leukemia cells [1], Sapriparaquinone is directly applicable in studies investigating the mechanisms of cell death in this specific murine leukemia model. Its use is justified over other abietane diterpenoids due to this established, albeit qualitative, activity.

Structure-Activity Relationship (SAR) Studies for Antioxidant Development

As the parent scaffold for derivatives exhibiting potent antioxidant activity (e.g., Compound 7 with IC50 = 3.7 µg/mL against lipid peroxidation) [1], Sapriparaquinone is a logical starting point for medicinal chemistry campaigns. Its procurement is essential for synthesizing and testing new analogs to explore SAR and optimize antioxidant potency.

Comparative Phytochemical and Pharmacological Profiling of Salvia Species

Sapriparaquinone is a characteristic secondary metabolite of Salvia prionitis [1]. Its use as a reference standard is critical for the accurate identification and quantification of this compound in chemotaxonomic studies or when investigating the pharmacological contributions of individual constituents in Salvia species extracts [2].

Target Identification and Validation Using Chemoproteomics

The distinct structural features of Sapriparaquinone, particularly its 4,5-seco-5,10-friedoabietane skeleton, make it a valuable probe for chemoproteomic experiments. Such studies aim to identify its cellular protein targets, which are likely to differ from those of its analogs like 12-hydroxysapriparaquinone (which has been linked to topoisomerase I inhibition [1]), thereby advancing the understanding of abietane diterpenoid pharmacology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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